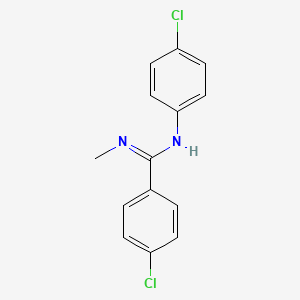
4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-chlorophényl)-4-chloro-N'-méthylbenzènecarboximidamide est un composé organique caractérisé par la présence de deux atomes de chlore liés à un cycle phényle et un groupe benzènecarboximidamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-chlorophényl)-4-chloro-N'-méthylbenzènecarboximidamide implique généralement la réaction du 4-chlorobenzonitrile avec la N-méthyl-4-chloroaniline dans des conditions spécifiques. La réaction est effectuée en présence d'un catalyseur et d'un solvant appropriés, souvent à des températures élevées pour favoriser la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, souvent en utilisant des réacteurs à flux continu et des techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-chlorophényl)-4-chloro-N'-méthylbenzènecarboximidamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou d'autres formes réduites.
Substitution : Les atomes d'halogène peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) ou d'autres nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides benzoïques chlorés, tandis que la réduction peut produire des anilines chlorées.
Applications de la recherche scientifique
Le N-(4-chlorophényl)-4-chloro-N'-méthylbenzènecarboximidamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-(4-chlorophényl)-4-chloro-N'-méthylbenzènecarboximidamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chlorophényl-N-méthylbenzènecarboximidamide
- 4-chloro-N-phénylbenzènecarboximidamide
- N-(4-chlorophényl)-N'-méthylbenzènecarboximidamide
Unicité
Le N-(4-chlorophényl)-4-chloro-N'-méthylbenzènecarboximidamide est unique en raison de la présence de deux atomes de chlore, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cette caractéristique structurale le distingue des autres composés similaires et contribue à ses propriétés et applications spécifiques.
Propriétés
Formule moléculaire |
C14H12Cl2N2 |
|---|---|
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
4-chloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12Cl2N2/c1-17-14(10-2-4-11(15)5-3-10)18-13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18) |
Clé InChI |
CZXXVANBDOMCMR-UHFFFAOYSA-N |
SMILES canonique |
CN=C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


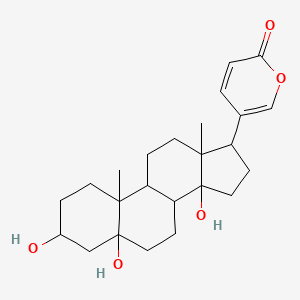
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
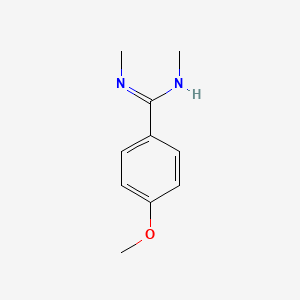


![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)
![2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)
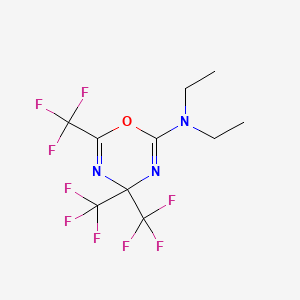
![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)
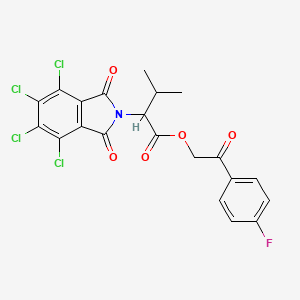

![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)
![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)

